![molecular formula C20H27N3O6 B13343018 (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B13343018.png)
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound featuring a benzimidazole core with tert-butoxycarbonyl (Boc) protecting groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.
Introduction of the tert-butoxycarbonyl groups: The benzimidazole intermediate is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting groups.
Formation of the propanoic acid side chain:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzimidazole core or the propanoic acid side chain.
Substitution: The Boc protecting groups can be selectively removed under acidic conditions to reveal the free amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove Boc protecting groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may yield partially or fully reduced benzimidazole compounds.
科学的研究の応用
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Its potential as a drug candidate can be explored due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole core can bind to active sites or allosteric sites on proteins, modulating their activity. The Boc protecting groups can be removed to reveal reactive amine groups that can form covalent bonds with target molecules.
類似化合物との比較
Similar Compounds
(S)-3-(1H-benzo[d]imidazol-6-yl)-2-amino propanoic acid: Lacks the Boc protecting groups, making it more reactive.
(S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid: Similar structure but with a butanoic acid side chain instead of propanoic acid.
Uniqueness
The presence of Boc protecting groups in (S)-3-(1-(tert-Butoxycarbonyl)-1H-benzo[d]imidazol-6-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid makes it unique as it allows for selective deprotection and functionalization
特性
分子式 |
C20H27N3O6 |
|---|---|
分子量 |
405.4 g/mol |
IUPAC名 |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]propanoic acid |
InChI |
InChI=1S/C20H27N3O6/c1-19(2,3)28-17(26)22-14(16(24)25)9-12-7-8-13-15(10-12)23(11-21-13)18(27)29-20(4,5)6/h7-8,10-11,14H,9H2,1-6H3,(H,22,26)(H,24,25)/t14-/m0/s1 |
InChIキー |
AFVIDRWHOICPAE-AWEZNQCLSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CN2C(=O)OC(C)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


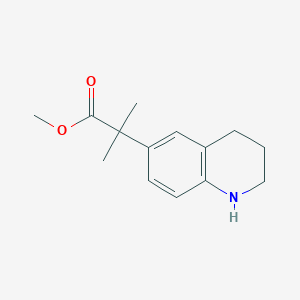
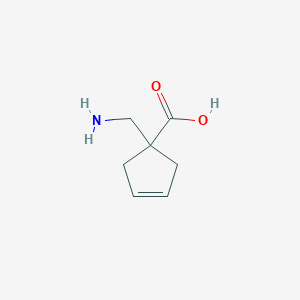
![Benzyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13342947.png)

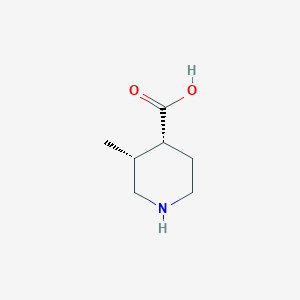

![methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine](/img/structure/B13342976.png)

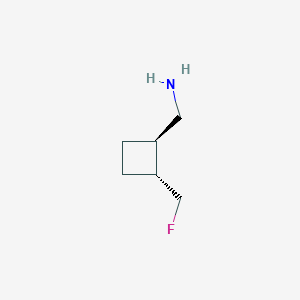
![2-Ethyl-5,6-dihydro-4H-cyclopenta[b]thiophen-3-amine](/img/structure/B13342994.png)
![2-((R)-8-(3,5-Difluorophenyl)-8-methyl-10-oxo-6,9-diazaspiro[4.5]decan-9-yl)-N-((S)-2'-oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridin]-3-yl)acetamide](/img/structure/B13342996.png)
![8-(Oxetan-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13343001.png)
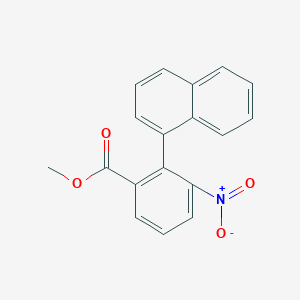
![tert-Butyl (3S,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13343010.png)
